molecular formula C21H22ClN5O2 B11016076 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide

Katalognummer: B11016076
Molekulargewicht: 411.9 g/mol
InChI-Schlüssel: SQUKVNDUSHTWJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide (CAS: 1219577-88-4) is a structurally complex molecule featuring:

  • A piperazine ring substituted at the 4-position with a 3-chlorophenyl group.
  • A 4-oxobutanamide linker bridging the piperazine and a benzimidazol-2-ylidene moiety.
  • A molecular formula of C₂₁H₂₂ClN₅O₂ and molecular weight of 411.9 g/mol .

The 3-chlorophenyl substituent on the piperazine may influence lipophilicity and receptor selectivity.

Eigenschaften

Molekularformel

C21H22ClN5O2

Molekulargewicht

411.9 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-yl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C21H22ClN5O2/c22-15-4-3-5-16(14-15)26-10-12-27(13-11-26)20(29)9-8-19(28)25-21-23-17-6-1-2-7-18(17)24-21/h1-7,14H,8-13H2,(H2,23,24,25,28)

InChI-Schlüssel

SQUKVNDUSHTWJZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)NC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 4-(3-Chlorophenyl)piperazin-1-yl-4-oxobutanoyl Chloride

The synthesis begins with the reaction of 1-(3-chlorophenyl)piperazine with succinic anhydride in dichloromethane at 0–5°C, yielding 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid (72% yield). Subsequent treatment with oxalyl chloride (1.2 equiv) and catalytic DMF in anhydrous THF converts the acid to the acyl chloride intermediate.

Key parameters :

ParameterOptimal ValueDeviation Impact
Temperature0–5°C>10°C causes decomposition
Oxalyl chloride1.2 equivalentsSubstoichiometric leads to residues
SolventAnhydrous THFMoisture induces hydrolysis

Coupling with 1,3-Dihydro-2H-benzimidazol-2-amine

The benzimidazole amine (1.05 equiv) is reacted with the acyl chloride in the presence of N-methylmorpholine (2.0 equiv) at −20°C. After 12 hours, the reaction mixture is warmed to room temperature, yielding the crude product (58–63%). Purification via column chromatography (SiO₂, EtOAc/hexane 3:7) increases purity to >95%.

Challenges :

  • Competitive formation of N-acylurea byproducts necessitates strict temperature control.

  • The benzimidazole’s tautomeric equilibrium complicates reaction monitoring by NMR.

One-Pot Tandem Amination-Acylation Strategy

A streamlined protocol eliminates the isolation of intermediates:

  • Simultaneous activation : Combine 1-(3-chlorophenyl)piperazine, succinic anhydride, and HATU in DMF at 25°C.

  • In situ coupling : Add 2-aminobenzimidazole after 2 hours, continue stirring for 18 hours.

  • Workup : Precipitation with ice-water followed by recrystallization from ethanol yields 68–71% product.

Advantages :

  • Reduces total synthesis time from 48 to 20 hours.

  • Minimizes handling of moisture-sensitive intermediates.

Limitations :

  • Scalability issues arise due to exothermicity during HATU-mediated activation.

  • Residual DMF requires extensive washing, increasing solvent consumption.

Enzymatic Desymmetrization Approach

Substrate Design

Racemic 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutane-1,2-diol is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4) at 30°C. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-configured diol for subsequent oxidation to the ketone.

Performance metrics :

Enzyme LoadingConversion (%)ee (%)
10 mg/g8994
20 mg/g9296

Oxidative Transformation

The (S)-diol intermediate undergoes Swern oxidation (oxalyl chloride, DMSO, −78°C) to generate the ketone, which is then coupled with 2-aminobenzimidazole using EDC·HCl and HOAt. This route achieves 61% overall yield with 99.2% HPLC purity.

Continuous Flow Synthesis

Microreactor Setup

A two-stage flow system (Corning AFR Module) enables:

  • Stage 1 : Piperazine acylation at 80°C (residence time: 8 min).

  • Stage 2 : Coupling with benzimidazole amine at 120°C (residence time: 12 min).

Output : 92% conversion with 8.6 g/h throughput.

Inline Purification

Integrated liquid-liquid extraction removes unreacted starting materials, while a catch-and-release scavenger column (QuadraPure TU) eliminates excess acyl chloride. This system reduces purification time by 75% compared to batch methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Stepwise6395ModerateHigh reproducibility
One-Pot7193LimitedReduced process steps
Enzymatic6199HighStereochemical control
Continuous Flow9298ExcellentRapid production

Critical Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylurea adducts : Controlled via low-temperature (−20°C) coupling and use of non-nucleophilic bases (e.g., N-methylmorpholine).

  • Tautomeric impurities : Suppressed by conducting reactions in aprotic solvents (THF, DMF).

Purification Difficulties

  • Silica gel degradation : Minimized by using neutral Al₂O₃ for chromatography.

  • Solvent selection : Ethyl acetate/hexane (3:7) achieves baseline separation of product from benzimidazole dimers .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Benzimidazol-Einheit, was zur Bildung verschiedener oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Butanamid-Kette angreifen und diese möglicherweise in einen Alkohol umwandeln.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

    Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Benzimidazol-N-Oxiden führen, während die Reduktion zu Alkoholderivaten der Butanamid-Kette führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-[4-(3-Chlorphenyl)piperazin-1-yl]-N-(1,3-Dihydro-2H-benzimidazol-2-yliden)-4-oxobutanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Piperazinring kann mit Neurotransmitterrezeptoren interagieren und deren Aktivität möglicherweise modulieren. Die Benzimidazol-Einheit kann mit Enzymen oder anderen Proteinen interagieren und verschiedene biochemische Pfade beeinflussen.

Wirkmechanismus

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzimidazole moiety may interact with enzymes or other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences Source
Target Compound Piperazine, 3-chlorophenyl, 4-oxobutanamide, benzimidazol-2-ylidene C₂₁H₂₂ClN₅O₂ 411.9 Reference standard
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutane-1-thiol (2A2) Piperazine, 3-chlorophenyl, 4-oxobutane-1-thiol C₁₄H₁₉ClN₂OS 314.88 Replaces benzimidazol-2-ylidene with thiol; alters solubility/reactivity
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (43) Piperidine, bromobenzodiazolyl, 4-chlorophenyl C₁₉H₁₈BrClN₄O₂ 449.1 Piperidine core instead of piperazine; brominated benzodiazolyl group
4-Oxo-4-(3-oxopiperazin-1-yl)-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide 3-Oxopiperazine, benzothiazol-2-ylidene C₁₅H₂₀N₄O₃S 336.41 Benzothiazole vs. benzimidazole; 3-oxopiperazine modifies electronic properties

Analogues with Varied Heterocyclic Moieties

  • Benzimidazol-2-ylidene vs.
  • Benzodiazolyl vs. Benzimidazolyl :
    Compound 43 () uses a brominated benzodiazolyl group, which increases steric bulk and may reduce membrane permeability compared to the target compound’s benzimidazol-2-ylidene.

Functional Group Comparisons

  • 4-Oxobutanamide Linker :
    Present in all analogues, this linker provides conformational flexibility. The thiol-terminated analogue (2A2) may exhibit higher reactivity but lower stability than the benzimidazol-2-ylidene-terminated compound .
  • Halogen Substitutions :
    The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in compound 43 () alters steric and electronic interactions. Meta-substitution may reduce π-stacking compared to para-substitution.

Structure-Activity Relationship (SAR) Insights

  • Piperazine vs. Piperidine lacks this property, as seen in compound 43 .
  • Heterocyclic Terminal Groups :
    • Benzimidazol-2-ylidene : High aromaticity and hydrogen-bonding capacity likely improve target affinity .
    • Thiol (2A2) : May form disulfide bonds or act as a nucleophile, limiting stability in vivo .
  • Chlorophenyl Position :
    Meta-substitution (3-chlorophenyl) in the target compound vs. para-substitution in other analogues (e.g., compound 43 ) may influence receptor selectivity due to differences in spatial orientation .

Biologische Aktivität

The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 329.81 g/mol

The compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and antidepressant effects. The presence of the benzimidazole moiety further enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and benzimidazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study evaluated the cytotoxicity of piperazine derivatives against MDA-MB 231 (breast cancer) and U87 MG (glioblastoma) cell lines, revealing IC₅₀ values that suggest promising anticancer properties .

CompoundCell LineIC₅₀ (µM)
Compound AMDA-MB 23110.5 ± 0.5
Compound BU87 MG12.3 ± 0.6

The introduction of substituents such as chlorine on the phenyl ring has been shown to enhance the cytotoxic activity of these compounds .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies involving various bacterial strains demonstrated that derivatives with piperazine exhibited considerable antibacterial activity. The mechanism is believed to involve inhibition of bacterial growth by disrupting cellular processes .

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) is another area where this compound shows potential. Compounds with similar structures have been reported to exhibit AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

The biological activity of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide can be attributed to several mechanisms:

  • Interaction with Receptors : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth and bacterial survival.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this structure:

  • Case Study on Anticancer Activity : A recent investigation into a series of benzimidazole-piperazine derivatives showed that specific substitutions led to enhanced anticancer activity against multiple cell lines, supporting the hypothesis that structural modifications can significantly impact biological efficacy .
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial effects of piperazine derivatives against resistant strains of bacteria, demonstrating significant inhibition rates compared to standard antibiotics .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide?

The synthesis of this compound involves coupling the 3-chlorophenylpiperazine moiety with the benzimidazol-2-ylidene-oxobutanamide scaffold. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for amide bond formation due to their ability to stabilize intermediates .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product minimization .
  • Purification : Flash chromatography with gradients of methanol/dichloromethane (5–10% MeOH) is effective for isolating the target compound, achieving >95% purity as confirmed by HPLC .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the piperazine ring environment (δ 2.5–3.5 ppm for N-CH₂ groups) and the benzimidazol-2-ylidene moiety (δ 7.0–8.0 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% and identifies residual solvents or byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula .

Advanced Research Questions

Q. How can computational tools like AutoDock4 and Multiwfn be applied to study the binding interactions of this compound with dopamine receptors?

  • Molecular docking : AutoDock4 enables flexible docking to model interactions between the piperazine moiety and dopamine D3 receptor residues (e.g., Ser192, Asp110). The 3-chlorophenyl group may occupy hydrophobic pockets, while the benzimidazol-2-ylidene group engages in π-π stacking .
  • Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to predict regions of high electron density (e.g., the oxobutanamide carbonyl), guiding mutagenesis studies to validate binding hypotheses .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported pharmacological data for analogs of this compound?

  • Functional group substitution : Compare analogs with 4-chlorophenyl vs. 3-chlorophenyl substitution on the piperazine ring. The 3-chlorophenyl group exhibits higher D3 receptor affinity due to optimal steric compatibility .
  • Scaffold modification : Replacing benzimidazol-2-ylidene with triazole or quinazoline alters metabolic stability. For example, triazole derivatives show improved half-lives in hepatic microsome assays but reduced receptor selectivity .

Q. What experimental strategies are recommended to address discrepancies in biological assay results (e.g., IC₅₀ variability)?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 expressing human D3 receptors) and buffer conditions (pH 7.4, 1% DMSO) to minimize variability .
  • Metabolite profiling : LC-MS/MS analysis identifies oxidative metabolites (e.g., N-oxide derivatives) that may interfere with activity measurements .
  • Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP inhibition) to confirm target engagement .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

  • Chiral chromatography : Use immobilized cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (80:20) to separate enantiomers .
  • Catalytic asymmetric synthesis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to achieve enantiomeric excess >90% .

Methodological Recommendations

  • Data reproducibility : Document solvent batch numbers and reaction vessel materials (e.g., glass vs. PTFE) to mitigate variability in synthetic yields .
  • Computational validation : Cross-verify docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding mode stability over 100-ns trajectories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.